2-Aminopyrimidine

Description

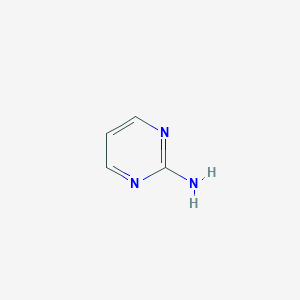

Structure

3D Structure

Properties

IUPAC Name |

pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3/c5-4-6-2-1-3-7-4/h1-3H,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXQPZWIHJMPQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870459 | |

| Record name | 2-Pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 2-Aminopyrimidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10116 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.24 [mmHg] | |

| Record name | 2-Aminopyrimidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10116 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

109-12-6 | |

| Record name | 2-Aminopyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINOPYRIMIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyrimidinamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidin-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OB8I17P2G4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the 2-Aminopyrimidine Core Structure

For researchers, scientists, and drug development professionals, the 2-aminopyrimidine scaffold represents a cornerstone in medicinal chemistry. Its inherent properties make it a privileged structure in the design of targeted therapies. This guide provides a comprehensive overview of the this compound core, including its physicochemical properties, spectroscopic signature, synthesis, and its role as a pharmacophore, with a focus on its interactions with key signaling pathways.

Physicochemical and Structural Properties

The this compound core is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, and an amino group at the C2 position. This arrangement confers a unique set of properties crucial for its biological activity, including its ability to act as both a hydrogen bond donor and acceptor.

| Property | Value | Reference |

| Molecular Formula | C₄H₅N₃ | [1] |

| Molecular Weight | 95.11 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 124-127 °C | |

| Boiling Point | 202-204 °C | |

| Density | ~1.23 g/cm³ | |

| pKa | 3.54 | |

| LogP | -0.49 | |

| Solubility | Soluble in water, ethanol (B145695), and chloroform. |

Spectroscopic Analysis

The structural features of this compound can be elucidated through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in DMSO-d₆ typically exhibits three distinct signals corresponding to the aromatic protons and the amino group protons.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H5 | 6.58 | t | 4.8 |

| H4, H6 | 8.28 | d | 4.8 |

| NH₂ | 6.35 | s | - |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides insight into the electronic environment of each carbon atom in the pyrimidine (B1678525) ring.

| Carbon | Chemical Shift (δ, ppm) |

| C2 | 163.1 |

| C4, C6 | 158.5 |

| C5 | 110.2 |

FT-IR Spectroscopy

Infrared spectroscopy reveals the characteristic vibrational modes of the functional groups present in the this compound molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3450-3150 | N-H stretching (asymmetric and symmetric) |

| 1640-1610 | N-H scissoring |

| 1590-1560 | C=N stretching |

| 1480-1420 | C=C stretching (aromatic) |

| 830-780 | C-H out-of-plane bending |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern. The molecular ion peak is typically the base peak, reflecting the stability of the aromatic ring. Common fragmentation pathways involve the loss of HCN and cyanamide (B42294) (CH₂N₂).

| m/z | Fragment |

| 95 | [M]⁺ (Molecular Ion) |

| 68 | [M - HCN]⁺ |

| 53 | [C₃H₃N]⁺ |

| 42 | [C₂H₂N]⁺ |

Synthesis and Purification

Several synthetic routes to the this compound core have been established, with the condensation of a 1,3-dicarbonyl compound with guanidine (B92328) being a classical and versatile method.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from malondialdehyde and guanidine.

Materials:

-

Malondialdehyde bis(dimethyl acetal)

-

Guanidine hydrochloride

-

Sodium ethoxide solution (21% in ethanol)

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide (B78521) solution

Procedure:

-

In a round-bottom flask, dissolve guanidine hydrochloride in ethanol.

-

Add a solution of sodium ethoxide in ethanol to the flask and stir for 20 minutes at room temperature to generate free guanidine.

-

To this mixture, add malondialdehyde bis(dimethyl acetal).

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and acidify with concentrated hydrochloric acid to a pH of approximately 2.

-

Wash the acidic aqueous solution with an organic solvent (e.g., ethyl acetate) to remove any non-basic impurities.

-

Basify the aqueous layer with a sodium hydroxide solution to a pH of approximately 10 to precipitate the this compound.

-

Collect the solid by vacuum filtration and wash with cold water.

Experimental Protocol: Purification by Recrystallization

The crude this compound can be purified by recrystallization from ethanol.[2]

Materials:

-

Crude this compound

-

Ethanol (95%)

-

Erlenmeyer flask

-

Hot plate

-

Büchner funnel and filter flask

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely. Keep the solution at or near its boiling point.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled and then hot filtered to remove the charcoal.

-

Allow the hot, clear solution to cool slowly to room temperature. Crystals of pure this compound should form.

-

Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

-

Dry the purified crystals in a vacuum oven.

Role as a Pharmacophore in Signaling Pathways

The this compound scaffold is a key pharmacophore in a multitude of biologically active molecules, primarily due to its ability to form critical hydrogen bond interactions with protein targets.

Inhibition of Protein Kinases

The this compound moiety is a common hinge-binding motif in many kinase inhibitors.[3] The amino group at the C2 position and one of the ring nitrogens can form a bidentate hydrogen bond interaction with the hinge region of the kinase ATP-binding pocket, mimicking the adenine (B156593) portion of ATP. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby modulating the signaling pathway.

Caption: General mechanism of kinase inhibition by this compound-based inhibitors.

Modulation of the Wnt Signaling Pathway

Recent studies have identified this compound derivatives as inhibitors of the canonical Wnt signaling pathway.[4] This pathway is crucial in embryonic development and adult tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer. The mechanism of inhibition by these compounds is thought to involve the disruption of key protein-protein interactions within the pathway, such as the interaction involving the Dishevelled (Dvl) protein. By interfering with the signal transduction cascade, these inhibitors can prevent the accumulation of β-catenin and the subsequent transcription of Wnt target genes.

Caption: Inhibition of the canonical Wnt signaling pathway by this compound derivatives.

References

- 1. scienceopen.com [scienceopen.com]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of this compound derivatives as inhibitors of the canonical Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of 2-Aminopyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-aminopyrimidine, a crucial heterocyclic compound widely utilized as a building block in the synthesis of pharmaceuticals and agrochemicals. Understanding these fundamental characteristics is paramount for its application in medicinal chemistry and various synthetic processes, as they significantly influence reactivity, bioavailability, and formulation development.

Core Physicochemical Data

The key physicochemical parameters of this compound are summarized in the table below for easy reference and comparison. These values have been compiled from various sources and represent a consensus of reported data.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅N₃ | [1][2] |

| Molecular Weight | 95.11 g/mol | [1][3][4] |

| Appearance | White to light yellow crystalline powder | [3][5][6][7] |

| Melting Point | 122-127 °C | [1][7][8][9] |

| Boiling Point | 158 °C @ 139.5 mmHg (186.0 mbar) | [2][7][8] |

| pKa | 3.45 @ 20°C | [2][5][7] |

| Solubility | Soluble in water, methanol, ethanol, acetone, and chloroform. Slightly soluble in ether and benzene. | [3][6][8] |

| logP | -0.2 | [4] |

Structural and Bonding Characteristics

This compound is a heterocyclic aromatic amine featuring a pyrimidine (B1678525) ring with an amino group at the second position.[3] The molecule possesses two equivalent proton donors (from the amino group) and two equivalent proton acceptors (the ring nitrogen atoms), enabling it to form distinct hydrogen bonding patterns.[10] In its crystalline state, this compound molecules form centrosymmetrically related hydrogen-bonded dimer-like pairs.[11][12] This propensity for hydrogen bonding is a critical determinant of its solubility and interaction with biological targets.[10][13] The molecule can also exhibit amine-imine tautomerism.[10]

The crystal structure of this compound has been determined to be orthorhombic.[11] The relatively short bond distance between the amino-nitrogen and the ring carbon indicates significant conjugation.[11][12]

Below is a diagram illustrating the hydrogen bonding dimer formation of this compound.

Caption: Dimerization of this compound via intermolecular hydrogen bonds.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties cited are outlined below. These protocols are based on standard laboratory practices.

Determination of Solubility

The solubility of an organic compound can be qualitatively and quantitatively determined through systematic testing in various solvents.

Objective: To determine the solubility of this compound in water, 5% HCl, 5% NaOH, and an organic solvent like diethyl ether.

Materials:

-

This compound

-

Distilled water

-

5% (w/v) Hydrochloric acid solution

-

5% (w/v) Sodium hydroxide (B78521) solution

-

Diethyl ether

-

Test tubes and rack

-

Vortex mixer

-

pH paper

Procedure:

-

Water Solubility: Add approximately 25 mg of this compound to a test tube containing 0.75 mL of distilled water.[14]

-

Vigorously shake or vortex the test tube for 1-2 minutes.[15]

-

Visually inspect the solution for any undissolved solid. If the solution is clear, the compound is considered soluble.

-

If the compound dissolves in water, test the pH of the solution with pH paper to get an initial indication of its acidic or basic nature.[16]

-

Acid/Base Solubility: If the compound is insoluble in water, repeat the procedure using 0.75 mL of 5% HCl and, in a separate test tube, 0.75 mL of 5% NaOH.[14][16] Solubility in 5% HCl suggests a basic compound, while solubility in 5% NaOH indicates an acidic nature.

-

Organic Solvent Solubility: To assess solubility in a non-polar organic solvent, repeat the initial step using 0.75 mL of diethyl ether.[14]

The workflow for solubility determination can be visualized as follows:

Caption: A stepwise workflow for determining the solubility of a compound.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like this compound, the pKa of its conjugate acid is determined.

Objective: To determine the pKa of this compound using potentiometric titration.

Materials:

-

This compound

-

Standardized hydrochloric acid solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a suitable electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Allow the pH reading to stabilize and record the initial pH.

-

Begin titrating with the standardized HCl solution, adding small increments (e.g., 0.1-0.5 mL) from the burette.

-

After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

-

Continue the titration well past the equivalence point (the point of the most rapid pH change).

-

Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the first derivative of the titration curve.

Determination of logP (Octanol-Water Partition Coefficient)

The partition coefficient (P) or its logarithm (logP) is a measure of the lipophilicity of a compound, indicating its distribution between an organic (n-octanol) and an aqueous phase. The shake-flask method is the gold standard for its determination.[17]

Objective: To determine the logP of this compound using the shake-flask method.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or suitable vials

-

Shaker or vortex mixer

-

UV-Vis spectrophotometer or HPLC for concentration analysis

Procedure:

-

Prepare a stock solution of this compound in either water or n-octanol.

-

Add equal volumes of the water and n-octanol phases to the separatory funnel.

-

Add a known amount of the this compound stock solution.

-

Shake the funnel vigorously for a set period to allow for partitioning equilibrium to be reached.[17][18]

-

Allow the two phases to separate completely.

-

Carefully collect samples from both the aqueous and the n-octanol layers.

-

Determine the concentration of this compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry by creating a calibration curve).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.[19]

-

The logP is the base-10 logarithm of the partition coefficient.[19]

References

- 1. This compound, 97% 109-12-6 India [ottokemi.com]

- 2. chemwhat.com [chemwhat.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. chembk.com [chembk.com]

- 7. This compound | 109-12-6 [chemicalbook.com]

- 8. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. Chemical Properties of 2-Aminopyrimidine_Chemicalbook [chemicalbook.com]

- 11. journals.iucr.org [journals.iucr.org]

- 12. journals.iucr.org [journals.iucr.org]

- 13. pubs.aip.org [pubs.aip.org]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. www1.udel.edu [www1.udel.edu]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 19. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to the Solubility and Stability of 2-Aminopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-aminopyrimidine, a crucial heterocyclic amine used as a building block in the synthesis of various pharmaceuticals and agrochemicals. Understanding its physicochemical properties is paramount for optimizing reaction conditions, developing robust formulations, and ensuring drug product efficacy and safety. This document details experimental protocols for solubility and stability testing, presents quantitative data in structured tables, and utilizes visualizations to illustrate key experimental workflows.

Solubility Profile of this compound

The solubility of this compound is a critical parameter for its application in various chemical processes, including synthesis, purification, and formulation. Its solubility is influenced by the nature of the solvent, temperature, and pH.[1]

Qualitative Solubility:

This compound is a white or off-white crystalline solid at room temperature.[1] It is generally soluble in water and polar organic solvents, and less soluble in non-polar organic solvents.[1] The amino group and the nitrogen atoms in the pyrimidine (B1678525) ring can participate in hydrogen bonding, which contributes to its solubility in protic and polar solvents.[1]

-

Water: Moderately soluble due to hydrogen bonding between the amino group and water molecules.[1]

-

Polar Organic Solvents (e.g., Methanol, Ethanol, Acetone, Chloroform): Readily soluble.

-

Non-Polar Organic Solvents (e.g., Ether, Benzene): Slightly soluble to poorly soluble.[1]

Quantitative Solubility Data:

The mole fraction solubility of this compound in various organic solvents at different temperatures is presented in Table 1. The data indicates that solubility generally increases with a rise in temperature.

Table 1: Mole Fraction Solubility (x) of this compound in Various Solvents at Different Temperatures (K)

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Ethyl Acetate | Acetone | Acetonitrile |

| 273.15 | 0.0889 | 0.0579 | 0.0383 | 0.0245 | 0.0263 | 0.0531 | 0.1583 | 0.0195 |

| 278.15 | 0.1063 | 0.0694 | 0.0456 | 0.0295 | 0.0315 | 0.0638 | 0.1852 | 0.0234 |

| 283.15 | 0.1265 | 0.0829 | 0.0544 | 0.0355 | 0.0378 | 0.0763 | 0.2163 | 0.0281 |

| 288.15 | 0.1498 | 0.0988 | 0.0649 | 0.0426 | 0.0454 | 0.0911 | 0.2521 | 0.0337 |

| 293.15 | 0.1768 | 0.1174 | 0.0774 | 0.0511 | 0.0545 | 0.1086 | 0.2933 | 0.0404 |

| 298.15 | 0.2078 | 0.1391 | 0.0922 | 0.0612 | 0.0654 | 0.1292 | 0.3398 | 0.0484 |

| 303.15 | 0.2435 | 0.1644 | 0.1096 | 0.0731 | 0.0783 | 0.1534 | 0.3924 | 0.0579 |

| 308.15 | 0.2844 | 0.1937 | 0.1299 | 0.0872 | 0.0936 | 0.1816 | 0.4516 | 0.0691 |

| 313.15 | 0.3311 | 0.2276 | 0.1536 | 0.1038 | 0.1116 | 0.2144 | 0.5181 | 0.0824 |

Data extracted from the Journal of Chemical & Engineering Data.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound in a solvent.

Materials:

-

This compound

-

Selected solvents (analytical grade)

-

Isothermal shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the selected solvent in a sealed flask.

-

Equilibration: The flasks are placed in an isothermal shaker bath and agitated at a constant temperature for a predetermined time to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged to separate the undissolved solid from the saturated solution.

-

Sample Preparation: A known aliquot of the clear supernatant is carefully withdrawn and diluted with a suitable solvent to a concentration within the analytical range of the HPLC method.

-

Quantification: The concentration of this compound in the diluted sample is determined by a validated HPLC-UV method.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Stability Profile of this compound

Stability testing is essential to understand how the quality of this compound varies with time under the influence of environmental factors such as temperature, humidity, light, and pH. Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.

Hydrolytic Stability

This compound can undergo hydrolysis, particularly under strong acidic or basic conditions. The primary degradation pathway is likely the hydrolysis of the amino group to a hydroxyl group, forming 2-hydroxypyrimidine.

Alkaline Hydrolysis:

The deamination of this compound in aqueous alkaline solutions has been studied. In dilute alkaline solutions, the reaction is very slow. However, in concentrated potassium hydroxide (B78521) solutions (3.0–6.0 M), the rate of deamination is first-order with respect to the amine concentration and increases with the hydroxide concentration. The rate of deamination is greater in sodium hydroxide than in potassium hydroxide of the same concentration.

Acidic Hydrolysis:

While specific quantitative data for the acidic hydrolysis of this compound was not found in the reviewed literature, it is anticipated that the compound would be more stable in acidic to neutral conditions compared to strongly alkaline conditions. The protonation of the ring nitrogens in acidic solution may decrease the susceptibility of the amino group to nucleophilic attack by water.

Photostability

Photostability testing is crucial to determine if a substance is susceptible to degradation upon exposure to light. While no specific quantitative photodegradation data for this compound was found, a general protocol for photostability testing is provided below.

Thermal Stability

Thermal degradation studies assess the stability of the compound at elevated temperatures. Qualitative information suggests that this compound is a stable solid at room temperature.

Oxidative Stability

Forced degradation under oxidative conditions is performed to evaluate the susceptibility of the compound to oxidation.

Table 2: Summary of Stability Profile of this compound

| Stress Condition | Potential Degradation Pathway | Observations and Data |

| Alkaline Hydrolysis | Deamination to 2-hydroxypyrimidine | The rate of deamination is first-order with respect to the amine concentration in 3.0–6.0 M KOH. |

| Acidic Hydrolysis | Deamination to 2-hydroxypyrimidine | Expected to be more stable than in strong alkaline conditions. |

| Photolysis | Photodegradation | No specific data available. |

| Thermal | Decomposition | Stable at room temperature. |

| Oxidation | Oxidation of the pyrimidine ring | No specific data available. |

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to generate degradation products and develop stability-indicating analytical methods.

General Procedure:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions: Expose the samples to various stress conditions as detailed below.

-

Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method.

-

Data Evaluation: Determine the percentage of degradation and identify any major degradation products.

Specific Stress Conditions:

-

Acidic Hydrolysis: Treat the drug solution with 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60-80 °C).

-

Alkaline Hydrolysis: Treat the drug solution with 0.1 M to 1 M NaOH at room temperature or elevated temperatures.

-

Oxidative Degradation: Treat the drug solution with a dilute solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

-

Thermal Degradation: Expose the solid drug or a solution to dry heat (e.g., 60-100 °C) or reflux conditions.

-

Photodegradation: Expose the drug solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be protected from light.

Signaling Pathways and Logical Relationships

While this compound itself is primarily a chemical building block, its derivatives are often designed to interact with specific biological signaling pathways. For instance, some this compound derivatives have been investigated as inhibitors of various kinases involved in cell signaling cascades. The general relationship between a this compound derivative as a drug candidate and its target in a signaling pathway is depicted below.

Conclusion

This technical guide has consolidated available data on the solubility and stability of this compound. The provided quantitative solubility data in various organic solvents is essential for process chemists and formulation scientists. While comprehensive quantitative stability data is limited, the outlined forced degradation protocols offer a robust framework for generating such data. The visualizations provided serve to clarify the experimental workflows and conceptual relationships relevant to the study of this important chemical intermediate. Further research into the forced degradation of this compound under a broader range of conditions is warranted to fully characterize its stability profile.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Aminopyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopyrimidines are a pivotal class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their structural resemblance to the purine (B94841) and pyrimidine (B1678525) bases found in nucleic acids allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. Notably, several marketed drugs, such as the anticancer agents Imatinib and Palbociclib, feature the 2-aminopyrimidine core, underscoring its therapeutic importance.[1] The versatility of this scaffold makes it a valuable starting point for the development of novel therapeutics targeting a range of diseases, including cancer, microbial infections, and inflammatory conditions.[2]

This document provides detailed protocols for three common and effective methods for the synthesis of this compound derivatives, including conventional heating and microwave-assisted techniques. It also includes a summary of quantitative data for easy comparison of the different synthetic approaches and visualizations of the experimental workflows and a relevant biological signaling pathway.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the quantitative data for the described synthetic protocols, allowing for a straightforward comparison of their efficiency and reaction parameters.

| Protocol | Starting Materials | Reaction Time | Temperature | Yield (%) | Catalyst/Base | Solvent |

| 1 | Substituted Chalcones and Guanidine (B92328) Hydrochloride/Carbonate | 3 - 12 hours | Reflux | 65 - 85 | NaOH, KOH, or Sodium Carbonate | Ethanol (B145695) or DMF |

| 2 | 2-Amino-4,6-dichloropyrimidine (B145751) and various Amines | 3 - 6 hours | 80 - 90 °C | Good to Excellent | Triethylamine (B128534) | Solvent-free |

| 3 | β-Dicarbonyl Compounds (e.g., Chalcones) and Guanidine/Urea (B33335) | 7 - 10 minutes | Microwave Irradiation (210 W) | High | Potassium Hydroxide (B78521) | Ethanol |

Experimental Protocols

Protocol 1: Synthesis from Substituted Chalcones and Guanidine Salt (Conventional Heating)

This method involves the condensation of a substituted chalcone (B49325) with a guanidine salt in the presence of a base under reflux conditions.[3]

Materials:

-

Substituted Chalcone (0.01 mol)

-

Guanidine Hydrochloride or Guanidinium (B1211019) Carbonate (0.01 mol)

-

Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH), or Sodium Carbonate

-

Ethanol or Dimethylformamide (DMF)

-

Distilled Water

-

Crushed Ice

Procedure:

-

In a round-bottom flask, dissolve the substituted chalcone (0.01 mol) and guanidine hydrochloride or guanidinium carbonate (0.01 mol) in an appropriate solvent such as ethanol or DMF.[3]

-

Add a catalytic amount of a base (e.g., NaOH, KOH, or sodium carbonate) to the mixture.[3]

-

Reflux the reaction mixture for 3 to 12 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[3]

-

After completion, allow the reaction mixture to cool to room temperature.[3]

-

Pour the cooled mixture into a beaker containing crushed ice to precipitate the this compound derivative.[3]

-

Filter the resulting solid, wash it with cold water, and allow it to dry.[3]

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure compound.[3]

Characterization: The structure of the synthesized compounds can be confirmed using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Protocol 2: Synthesis from 2-Amino-4,6-dichloropyrimidine and Amines

This protocol describes the nucleophilic substitution of the chlorine atoms in 2-amino-4,6-dichloropyrimidine with a variety of amines in a solvent-free reaction.[4]

Materials:

-

2-Amino-4,6-dichloropyrimidine (3 mmol)

-

Substituted Amine (3 mmol)

-

Triethylamine (6 mmol)

-

Distilled Water

-

Ethanol

Procedure:

-

Finely grind and thoroughly mix 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol).[4]

-

Heat the mixture in a solvent-free condition at 80-90 °C for 3 to 6 hours.[4]

-

Monitor the reaction's progress by TLC.[4]

-

Upon completion, add distilled water to the reaction mixture to precipitate the product.[4]

-

Filter the precipitate and wash it with water.[4]

-

If a precipitate does not form upon the addition of water, evaporate the water under a vacuum.[4]

-

Purify the crude product by crystallization from ethanol.[4]

Characterization: Characterize the final products using Electron Ionization Mass Spectrometry (EI-MS), High-Resolution Electron Ionization Mass Spectrometry (HREI-MS), and NMR spectroscopy to confirm their chemical structures.[4]

Protocol 3: Microwave-Assisted Synthesis from β-Dicarbonyl Compounds and Guanidine

This protocol provides a rapid and efficient green chemistry approach for the synthesis of this compound derivatives.[5]

Materials:

-

β-Dicarbonyl Compound (e.g., chalcone) (0.01 mol)

-

Urea or Guanidine (0.01 mol)

-

Potassium Hydroxide (40% aqueous solution)

-

Ethanol (95%)

-

Dilute Hydrochloric Acid (HCl)

-

Distilled Water

Procedure:

-

In a microwave-safe vessel, dissolve the β-dicarbonyl compound (0.01 mol) and urea or guanidine (0.01 mol) in 10 mL of 95% ethanol.[5]

-

With constant stirring, slowly add 10 mL of a 40% aqueous potassium hydroxide solution.[5]

-

Place the reaction vessel in a microwave reactor and irradiate at a power of 210 W for 7-10 minutes.[5]

-

Monitor the reaction's progress with TLC.[5]

-

After the reaction is complete, pour the mixture into ice-cold water and neutralize with dilute HCl to precipitate the product.[6]

-

Filter the precipitate, wash it with water, and dry.[5]

-

If a precipitate does not form, evaporate the water under a vacuum and purify the crude product by crystallization from ethanol.[3][5]

Visualizations

Caption: Workflow for conventional synthesis of this compound derivatives.

Caption: Workflow for synthesis from 2-amino-4,6-dichloropyrimidine.

Caption: Workflow for microwave-assisted synthesis.

Caption: Inhibition of Kinase Signaling by this compound Derivatives.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of this compound Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. ijres.org [ijres.org]

- 7. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Microwave-Assisted Synthesis of 2-Aminopyrimidines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient synthesis of 2-aminopyrimidine derivatives utilizing microwave irradiation. This modern synthetic approach offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often milder reaction conditions, aligning with the principles of green chemistry. The protocols outlined below are suitable for researchers in medicinal chemistry, organic synthesis, and drug development who are interested in synthesizing substituted this compound scaffolds, which are prevalent in many biologically active compounds.

Introduction

2-Aminopyrimidines are a critical class of N-heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. Their derivatives have demonstrated a wide range of therapeutic activities, including anticancer, antimicrobial, and antiviral properties. Traditional methods for their synthesis often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to overcome these limitations. By utilizing microwave energy, chemical reactions can be accelerated dramatically due to efficient and uniform heating of the reaction mixture. This application note details various microwave-assisted methods for the synthesis of 2-aminopyrimidines, providing clear, reproducible protocols and comparative data.

Data Presentation: Comparison of Microwave-Assisted Synthesis Methods

The following table summarizes quantitative data from various published methods for the microwave-assisted synthesis of this compound derivatives, allowing for easy comparison of their efficiencies.

| Method | Starting Materials | Catalyst/Base | Solvent | Power (W) | Time (min) | Temperature (°C) | Yield (%) | Reference |

| 1 | Substituted Chalcone (B49325), Guanidine (B92328) Nitrate (B79036) | ZnCl₂ | Solvent-free | 160 | 3-5 | N/A | 56-62 | [1][2] |

| 2 | Substituted Chalcone, Guanidine Hydrochloride | NaOH | Ethanol (B145695)/Water | 750 | 10 | Reflux | 69-80 | [3] |

| 3 | Substituted Chalcone, Guanidine Hydrochloride | NaOH | Water | 750 | 2-3 | N/A | 64-76 | [3] |

| 4 | 2-Amino-4,6-dichloropyrimidine, Substituted Amine | Triethylamine | Solvent-free | N/A | N/A | 80-90 | High | [4] |

| 5 | 2-Amino-4-chloro-pyrimidine, Substituted Amine | Triethylamine | Anhydrous Propanol (B110389) | N/A | 15-30 | 120-140 | ~54 | [5][6] |

| 6 | Substituted Chalcone, Urea | KOH | Ethanol | 210 | 7-10 | N/A | High | [7][8] |

N/A: Not available in the cited literature.

Experimental Protocols

Method 1: Solvent-Free Synthesis from Chalcones and Guanidine Nitrate

This protocol describes a solvent-free, eco-friendly method for the synthesis of 2-aminopyrimidines from substituted chalcones and guanidine nitrate using zinc chloride as a catalyst.[1][2]

Materials:

-

Substituted Chalcone (0.01 mol)

-

Guanidine nitrate (0.01 mol)

-

Zinc chloride (ZnCl₂) (6.8 g)

-

Crushed ice

-

Ethanol (for recrystallization)

Equipment:

-

Microwave reactor

-

Microwave-safe reaction vessel

-

Magnetic stirrer and stir bar

-

Filtration apparatus (Büchner funnel)

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

In a microwave-safe reaction vessel, thoroughly mix the substituted chalcone (0.01 mol), guanidine nitrate (0.01 mol), and zinc chloride (6.8 g).

-

Place the vessel in the microwave reactor and irradiate at 160 Watts for 3-5 minutes.

-

Monitor the reaction progress using TLC.

-

After completion, carefully remove the vessel from the reactor and allow it to cool to room temperature.

-

Pour the reaction mixture over crushed ice.

-

Filter the resulting precipitate using a Büchner funnel, wash with cold water, and air dry.

-

Recrystallize the crude product from ethanol to obtain the pure this compound derivative.

Method 2: Synthesis from Chalcones and Guanidine Hydrochloride in Ethanol/Water

This protocol outlines the synthesis of 2-amino-4,6-diarylpyrimidines from the corresponding substituted chalcones and guanidine hydrochloride in a mixed solvent system under microwave irradiation.[3]

Materials:

-

Substituted Chalcone (0.01 mol)

-

Guanidine hydrochloride (0.015 mol)

-

Sodium hydroxide (B78521) (NaOH) (0.045 mol)

-

96% Ethanol (5 mL)

-

Water (2 mL)

-

Toluene (for recrystallization)

Equipment:

-

Microwave reactor with reflux setup

-

Reaction vessel

-

Filtration apparatus

Procedure:

-

In a reaction vessel, combine the substituted chalcone (0.01 mol), guanidine hydrochloride (0.015 mol), and sodium hydroxide (0.045 mol).

-

Add 2 mL of water and 5 mL of 96% ethanol to the mixture.

-

Place the vessel in the microwave reactor and reflux for 10 minutes at 750 Watts.

-

After the reaction is complete, concentrate the mixture and allow it to cool.

-

Filter the separated product and recrystallize from an appropriate solvent system (e.g., ethanol/toluene 1:1) to yield the pure 2-amino-4,6-diarylpyrimidine.

Method 5: Synthesis from 2-Amino-4-chloro-pyrimidine and Substituted Amines

This protocol describes the synthesis of 2-amino-4-substituted-pyrimidine derivatives from 2-amino-4-chloro-pyrimidine and various substituted amines.[5][6]

Materials:

-

2-Amino-4-chloro-pyrimidine (2 mmol)

-

Substituted amine (2 mmol)

-

Triethylamine (200 µL)

-

Anhydrous propanol (1 mL)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

-

Microwave reactor (e.g., CEM, Discovery)

-

Microwave reaction vial with a stirrer

-

Separatory funnel

Procedure:

-

Weigh 2 mmol of 2-amino-4-chloro-pyrimidine and transfer it into a microwave reaction vial.

-

Add 1 mL of anhydrous propanol and stir at room temperature.

-

Add 2 mmol of the desired substituted amine to the reaction vial.

-

After a brief period of stirring, add 200 µL of triethylamine.

-

Seal the vial and perform the reaction in the microwave reactor at 120–140 °C for 15–30 minutes. Monitor the reaction by TLC.

-

After cooling, disperse the obtained precipitate in a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Dry the organic extract over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.

Visualizations

Experimental Workflow: Microwave-Assisted Synthesis from Chalcones

Caption: Workflow for the synthesis of 2-aminopyrimidines from chalcones.

Reaction Mechanism: General Synthesis of 2-Aminopyrimidines from Chalcones

Caption: General reaction mechanism for this compound synthesis.

Logical Relationship: Microwave Synthesis Parameters

Caption: Key parameters influencing microwave-assisted synthesis outcomes.

References

- 1. benchchem.com [benchchem.com]

- 2. nanobioletters.com [nanobioletters.com]

- 3. vjs.ac.vn [vjs.ac.vn]

- 4. mdpi.com [mdpi.com]

- 5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. ijres.org [ijres.org]

Application Notes and Protocols: Leveraging the 2-Aminopyrimidine Scaffold in Kinase Inhibitor Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of protein kinase inhibitors. Its inherent ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it a privileged scaffold in targeted drug discovery.[1][2] This structural motif is present in numerous FDA-approved kinase inhibitors, demonstrating its clinical significance and therapeutic potential.[3][4] These application notes provide a comprehensive overview of the design principles, structure-activity relationships (SAR), and experimental evaluation of this compound-based kinase inhibitors. Detailed protocols for key biochemical and cell-based assays are included to guide researchers in their drug discovery efforts.

Design Strategies and Structure-Activity Relationship (SAR)

The versatility of the this compound core allows for extensive chemical modification to achieve desired potency, selectivity, and pharmacokinetic properties.[5] A common synthetic strategy involves the condensation of β-dicarbonyl compounds with guanidine (B92328) to construct the core ring system.[1][6] Substitutions at various positions of the pyrimidine (B1678525) ring are then explored to optimize interactions with the target kinase.

Key SAR insights for this compound-based inhibitors include:

-

Hinge Binding: The 2-amino group and one of the pyrimidine nitrogens typically form two or three hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine (B156593) ring of ATP.[6][7] This interaction is crucial for potent inhibition.

-

Substitutions at C4 and C6: Modifications at these positions can influence selectivity and potency by interacting with solvent-exposed regions or specific sub-pockets of the ATP-binding site.[2]

-

Substitutions at C5: This position can be modified to enhance potency and modulate physicochemical properties.[5]

The general binding mode of a this compound-based inhibitor within the kinase ATP-binding site is depicted below.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

2-Aminopyrimidine: A Versatile Scaffold for Heterocyclic Synthesis

Application Notes and Protocols for Researchers in Medicinal Chemistry and Drug Discovery

Introduction:

2-Aminopyrimidine is a privileged heterocyclic scaffold that serves as a crucial building block in the synthesis of a diverse array of biologically active compounds.[1] Its unique structural features, including multiple hydrogen bond donors and acceptors, allow for versatile chemical modifications, making it a cornerstone in the design and development of novel therapeutic agents.[2] The pyrimidine (B1678525) core is a fundamental component of nucleic acids and is found in numerous FDA-approved drugs, highlighting its significance in medicinal chemistry.[2] Derivatives of this compound exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems derived from this compound, intended for researchers, scientists, and professionals in drug development.

I. Synthesis of Substituted this compound Derivatives

A common and efficient method for the synthesis of substituted 2-aminopyrimidines involves the nucleophilic substitution of a leaving group on the pyrimidine ring with a primary or secondary amine. The use of 2-amino-4,6-dichloropyrimidine (B145751) as a starting material provides a versatile platform for introducing a wide range of substituents at the 4- and 6-positions.

Application Note:

This protocol describes a solvent-free, catalyst-free synthesis of 6-chloro-N-substituted-2,4-diaminopyrimidines from 2-amino-4,6-dichloropyrimidine and various amines.[3] This method is advantageous due to its operational simplicity, high yields, and environmentally friendly nature. The resulting compounds can serve as valuable intermediates for the synthesis of more complex heterocyclic systems or be evaluated for their biological activities. For instance, a series of these derivatives have been synthesized and evaluated as β-glucuronidase inhibitors.[3]

Quantitative Data Summary:

| Entry | Substituted Amine | Reaction Time (h) | Yield (%) | Reference |

| 1 | Aniline | 3 | 92 | [3] |

| 2 | 2-Methoxyaniline | 4 | 85 | [3] |

| 3 | 4-Methoxyaniline | 3.5 | 90 | [3] |

| 4 | 2,5-Dimethoxyaniline | 5 | 88 | [3] |

| 5 | 4-Butoxyaniline | 4 | 86 | [3] |

| 6 | 4-Fluoroaniline | 3 | 91 | [3] |

| 7 | Piperidine | 3 | 89 | [3] |

| 8 | Morpholine | 3 | 93 | [3] |

Experimental Protocol:

General Procedure for the Synthesis of 6-Chloro-N-substituted-2,4-diaminopyrimidines:

-

Finely grind 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (B128534) (6 mmol).

-

Transfer the mixture to a sealed reaction vessel.

-

Heat the mixture at 80–90 °C for the time specified in the table above.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane (B92381) and ethyl acetate (B1210297) solvent system.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add distilled water to the reaction mixture to precipitate the product.

-

Filter the precipitate, wash with distilled water, and dry.

-

The crude product can be further purified by crystallization from ethanol (B145695).[3]

II. Green Synthetic Approaches: Ultrasound and Microwave-Assisted Synthesis

In line with the principles of green chemistry, ultrasound and microwave-assisted synthetic methods have emerged as powerful tools to promote efficiency and reduce the environmental impact of chemical reactions. These techniques often lead to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods.

Application Note:

This section details two green synthetic protocols for the preparation of this compound derivatives. The first protocol utilizes ultrasonic irradiation for the rapid and efficient synthesis from guanidine (B92328) hydrochloride and β-dicarbonyl compounds in an aqueous medium.[4] The second protocol describes a microwave-assisted, solvent-free synthesis of 2-aminopyrimidines from chalcones and guanidine nitrate (B79036).[4] These methods offer significant advantages in terms of energy efficiency and waste reduction.

Quantitative Data Summary: Ultrasound-Assisted Synthesis

| Entry | β-Dicarbonyl Compound | Base | Solvent | Time (min) | Temperature (°C) | Yield (%) | Reference |

| 1 | Diethyl malonate | Na₂CO₃ | Water | 30 | 60 | 85 | [4] |

| 2 | Ethyl acetoacetate | Na₂CO₃ | Water | 30 | 60 | 92 | [4] |

| 3 | Acetylacetone | Na₂CO₃ | Water | 30 | 60 | 90 | [4] |

Experimental Protocol 1: Ultrasound-Assisted Synthesis of 2-Aminopyrimidines

-

In a 50 mL round-bottom flask, dissolve guanidine hydrochloride (0.052 mol) and sodium carbonate (0.052 mol) in 15 mL of water.

-

Add the β-dicarbonyl compound (0.052 mol) to the reaction mixture.

-

Place the reaction vessel in a preheated water bath at 60°C.

-

Immerse an ultrasonic probe into the reaction mixture or place the flask in an ultrasonic bath.

-

Irradiate the mixture with ultrasound for 30 minutes with continuous stirring.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature to allow the product to precipitate.

-

Filter the solid product using a Büchner funnel and wash with a small amount of cold water.

-

Recrystallize the crude product from ethanol for further purification.[4]

Quantitative Data Summary: Microwave-Assisted Synthesis

| Entry | Chalcone (B49325) | Power (W) | Time (min) | Yield (%) | Reference |

| 1 | Chalcone | 160 | 3-5 | 85 | [4] |

| 2 | 4-Methylchalcone | 160 | 3-5 | 88 | [4] |

| 3 | 4-Methoxychalcone | 160 | 3-5 | 92 | [4] |

| 4 | 4-Chlorochalcone | 160 | 3-5 | 90 | [4] |

Experimental Protocol 2: Microwave-Assisted Synthesis of 2-Aminopyrimidines

-

In a microwave-safe reaction vessel, thoroughly mix the substituted chalcone (0.01 mol), guanidine nitrate (0.01 mol), and zinc chloride (6.8 g).

-

Place the vessel in a microwave reactor.

-

Irradiate the mixture at 160 Watts for 3-5 minutes.

-

Monitor the reaction progress using TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Add a small amount of ethanol to the solid mass and triturate to obtain a fine powder.

-

Filter the product, wash with cold ethanol, and dry to afford the pure this compound derivative.[4]

III. Multicomponent Synthesis: The Biginelli Reaction

The Biginelli reaction is a classic multicomponent reaction that provides access to dihydropyrimidinones and related heterocyclic systems in a single step from an aldehyde, a β-dicarbonyl compound, and a urea (B33335) or guanidine derivative. The use of microwave irradiation can significantly accelerate this reaction.

Application Note:

This protocol describes a microwave-mediated Biginelli cyclocondensation of guanidine with various aldehydes and β-dicarbonyl compounds to afford functionalized 2-amino-3,4-dihydropyrimidines.[5] This method is highly efficient, with short reaction times and a simple workup procedure. The resulting dihydropyrimidine (B8664642) scaffold is a valuable pharmacophore in medicinal chemistry.[5]

Quantitative Data Summary:

| Entry | Aldehyde | β-Dicarbonyl Compound | Time (min) | Yield (%) | Reference |

| 1 | Benzaldehyde | Ethyl acetoacetate | 10 | 70 | [5] |

| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | 10 | 85 | [5] |

| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | 10 | 78 | [5] |

| 4 | 2-Naphthaldehyde | Ethyl acetoacetate | 10 | 82 | [5] |

| 5 | Isovaleraldehyde | Ethyl acetoacetate | 10 | 55 | [5] |

| 6 | Benzaldehyde | Acetylacetone | 10 | 75 | [5] |

Experimental Protocol:

General Procedure for Microwave-Assisted Biginelli Reaction:

-

In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the aldehyde (1 mmol), β-dicarbonyl compound (1.1 mmol), and guanidine hydrochloride (2 mmol).

-

Add 2 mL of ethanol to the vial.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 120 °C for 10 minutes.

-

After the reaction, cool the vial to room temperature.

-

Add cold water to the reaction mixture to precipitate the product.

-

Filter the solid product and wash it with cold water.

-

The crude product can be purified by trituration or recrystallization from an appropriate solvent to yield the pure 2-aminodihydropyrimidine.[5]

IV. Synthesis of Fused Heterocyclic Systems

This compound is an excellent precursor for the synthesis of fused heterocyclic systems, which are of great interest in drug discovery due to their rigid structures and diverse biological activities. Examples of such fused systems include imidazo[1,2-a]pyrimidines, pyrido[2,3-d]pyrimidines, and triazolo[1,5-a]pyrimidines.

Application Note: Synthesis of Imidazo[1,2-a]pyrimidines

Imidazo[1,2-a]pyrimidines are a class of fused heterocycles with a wide range of biological activities, including anticancer and anti-inflammatory properties.[6] A common synthetic route to this scaffold is the condensation of this compound with an α-haloketone.

Experimental Protocol:

General Procedure for the Synthesis of 2-Phenylimidazo[1,2-a]pyrimidine:

-

A mixture of this compound (0.1 mol) and 2-bromoacetophenone (B140003) (0.1 mol) in acetone (B3395972) (100 mL) is stirred overnight at room temperature.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the precipitated product is filtered and washed with acetone to yield 2-phenylimidazo[1,2-a]pyrimidine.[6]

Application Note: Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are another important class of fused heterocycles with diverse pharmacological applications. A one-pot, three-component reaction provides an efficient route to these compounds.

Experimental Protocol:

General Procedure for the One-Pot Synthesis of Pyrido[2,3-d]pyrimidines:

-

A mixture of 4-aminouracil (a derivative of this compound) (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile (B47326) (1.2 mmol) is subjected to microwave irradiation.

-

Alternatively, the reaction can be carried out in an aqueous medium at reflux with a catalytic amount of diammonium hydrogen phosphate.[7]

-

The product precipitates from the reaction mixture and can be isolated by filtration.

This compound is a versatile and indispensable building block in heterocyclic synthesis. The protocols and data presented herein offer a range of methodologies, from classical approaches to modern green techniques, for the synthesis of a variety of substituted and fused pyrimidine derivatives. These compounds hold significant potential for the development of new therapeutic agents, and the provided protocols are intended to facilitate further research and innovation in this exciting field of medicinal chemistry.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. [PDF] Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021 | Semantic Scholar [semanticscholar.org]

- 3. Synthesis of this compound Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [scirp.org]

Application of 2-Aminopyrimidine in Fluorescent Probe Development: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine scaffold has emerged as a versatile and valuable platform in the design and synthesis of novel fluorescent probes. Its inherent photophysical properties, coupled with the ease of chemical modification, allow for the development of highly sensitive and selective sensors for a variety of analytes and biological parameters. This document provides a detailed overview of the applications of this compound-based fluorescent probes, complete with quantitative data, experimental protocols, and visual diagrams to facilitate their adoption in research and development.

Core Applications

This compound derivatives have been successfully employed in the development of fluorescent probes for:

-

Metal Ion Detection: Selective sensing of biologically and environmentally important metal ions such as Fe³⁺, Al³⁺, and Cr³⁺.

-

Viscosity Measurement: Monitoring changes in microenvironmental viscosity, which is crucial in understanding cellular processes and disease states.

-

pH Sensing: Development of ratiometric and "turn-on" probes for monitoring pH variations in different environments, including intracellular compartments.

-

Bioimaging and Cell Viability: Utilization as imaging agents for live cells and as markers for discriminating between live and dead cells.

Data Presentation: Photophysical and Sensing Properties

The following table summarizes the key quantitative data for a selection of this compound-based fluorescent probes, allowing for a clear comparison of their performance characteristics.

| Probe Name/Derivative | Target Analyte | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Detection Limit (LOD) | Ref. |

| Metal Ion Probes | |||||||

| Py | Fe³⁺ | 560 | 582 | 22 | - | 1.18 x 10⁻⁸ M | [1] |

| Rhodamine-aminopyridine | Fe³⁺ | - | - | - | - | 41 nM | |

| AMMN | Al³⁺ | 375 | 503 | 128 | - | 5.3 x 10⁻⁷ M | [2] |

| L | Al³⁺ | - | - | - | - | 1.98 x 10⁻⁸ M | [3] |

| S | Al³⁺ | - | - | - | - | 4.79 x 10⁻⁸ M | [3] |

| HIMA | Cr³⁺ | - | - | - | - | 7.98 x 10⁻⁷ M | [2] |

| Viscosity Probes | |||||||

| TCF-VIS1 | Viscosity | 460 | 644 | 184 | - | - | [4] |

| NBI-V | Viscosity | 485 | 590 | 105 | - | - | [5] |

| Bioimaging & Other Probes | |||||||

| NHP | Bioimaging | ~400 | ~550 | ~150 | - | - | [6] |

| 2,4,5-Triaminopyrimidines | Cell Viability | - | Blue region | - | - | - | [7] |

| Z2 | pH (Mitochondrial) | - | "Turn-on" in acid | - | - | - | [1] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures involved, the following diagrams have been generated using the DOT language.

Experimental Protocols

Protocol 1: General Procedure for Metal Ion Detection (e.g., Fe³⁺)

This protocol outlines the steps for using a this compound-based fluorescent probe for the detection of Fe³⁺ ions in an aqueous solution.

1. Materials and Reagents:

-

This compound fluorescent probe (e.g., Probe "Py")[1]

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Ethanol (EtOH)

-

Deionized water

-

Buffer solution (e.g., EtOH-H₂O, 3:2, v/v)

-

Stock solution of Fe³⁺ (e.g., FeCl₃ in deionized water)

-

Stock solutions of other metal ions for selectivity studies

-

Fluorometer

2. Preparation of Solutions:

-

Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in DMSO.

-

Prepare a working solution of the probe (e.g., 20 µM) by diluting the stock solution in the chosen buffer.[1]

-

Prepare a stock solution of Fe³⁺ (e.g., 1 mM) in deionized water.

-

Prepare working solutions of Fe³⁺ at various concentrations by serial dilution of the stock solution with the buffer.

3. Fluorescence Titration:

-

Place 3 mL of the probe working solution into a quartz cuvette.

-

Record the initial fluorescence emission spectrum of the probe solution at an excitation wavelength of 560 nm.[1]

-

Incrementally add small aliquots of the Fe³⁺ working solution to the cuvette.

-

After each addition, mix thoroughly and allow the solution to equilibrate for a specified time (e.g., 1-2 minutes).

-

Record the fluorescence emission spectrum after each addition.

4. Data Analysis:

-

Plot the fluorescence intensity at the emission maximum (e.g., 582 nm) against the concentration of Fe³⁺.[1]

-

Determine the limit of detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration curve.

5. Selectivity Test:

-

Prepare solutions of the probe containing various other metal ions at a concentration significantly higher than that of Fe³⁺.

-

Record the fluorescence spectra and compare the fluorescence response to that induced by Fe³⁺ to assess the selectivity.

Protocol 2: General Procedure for Viscosity Measurement

This protocol describes the use of a this compound-based molecular rotor to measure changes in viscosity.

1. Materials and Reagents:

-

This compound-based viscosity probe (e.g., NBI-V)[5]

-

Deionized water

-

Methanol or other suitable organic solvent

-

Fluorometer

2. Preparation of Solutions of Varying Viscosity:

-

Prepare a series of water-glycerol mixtures with varying volume fractions of glycerol (e.g., 0%, 10%, 20%, ..., 90%).

-

The viscosity of each mixture can be found in standard reference tables or measured using a viscometer.

3. Fluorescence Measurements:

-

Prepare a stock solution of the viscosity probe in a suitable solvent (e.g., methanol).

-

Add a small aliquot of the probe stock solution to each of the water-glycerol mixtures to achieve the desired final probe concentration (e.g., 10 µM).[5]

-

Record the fluorescence emission spectrum of the probe in each mixture using an appropriate excitation wavelength (e.g., 485 nm for NBI-V).[5]

4. Data Analysis:

-

Plot the fluorescence intensity at the emission maximum against the viscosity of the water-glycerol mixtures.

-

A linear relationship between the logarithm of fluorescence intensity and the logarithm of viscosity is often observed for molecular rotors, following the Förster-Hoffmann equation.

Protocol 3: General Procedure for Live Cell Imaging

This protocol provides a general guideline for using a this compound-based probe for cellular imaging.

1. Materials and Reagents:

-

This compound-based fluorescent probe for bioimaging (e.g., NHP)[6]

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

Cells of interest (e.g., HeLa, HepG2) plated on a suitable imaging dish or slide

-

Fluorescence microscope

2. Cell Culture and Staining:

-

Culture the cells to an appropriate confluency in a suitable imaging vessel.

-

Prepare a stock solution of the fluorescent probe in DMSO.

-

Dilute the probe stock solution in cell culture medium to the desired final concentration (e.g., 5-10 µM).

-

Remove the existing culture medium from the cells and wash them with PBS.

-

Add the probe-containing medium to the cells and incubate for a specific period (e.g., 15-30 minutes) at 37°C in a CO₂ incubator.

3. Imaging:

-

After incubation, remove the probe-containing medium and wash the cells gently with PBS to remove any excess probe.

-

Add fresh culture medium or PBS to the cells for imaging.

-

Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the excitation and emission wavelengths of the probe.

4. Cytotoxicity Assay (Optional but Recommended):

-

Perform a standard cytotoxicity assay (e.g., MTT assay) to ensure that the probe is not toxic to the cells at the concentrations used for imaging.

These protocols provide a foundation for utilizing this compound-based fluorescent probes in various research applications. It is recommended to consult the specific literature for each probe to optimize the experimental conditions for the best results.

References

- 1. Pyrimidine-Based Fluorescent Probe for Monitoring Mitophagy via Detection of Mitochondrial pH Variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sciforum.net [sciforum.net]

- 4. A Red-Emission Fluorescent Probe with Large Stokes Shift for Detection of Viscosity in Living Cells and Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. Design and Synthesis of Pyrimidine Based Two-Photon Fluorescence Probe and Its Application in Bioimaging [yyhx.ciac.jl.cn]

- 7. 2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring: synthesis, photophysical properties, and microscopy applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Analytical Characterization of 2-Aminopyrimidine

Introduction

2-Aminopyrimidine is a crucial heterocyclic aromatic amine that serves as a fundamental building block in the synthesis of numerous pharmaceutical and agrochemical compounds.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The purity and precise characterization of this compound and its derivatives are critical for ensuring the quality, safety, and efficacy of the final products.[4] This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound using various instrumental methods.

Chromatographic Methods

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and by-products. High-Performance Liquid Chromatography (HPLC) is the most common method, while Gas Chromatography (GC) can also be employed.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is widely used for the analysis of this compound and its derivatives due to its versatility in handling polar compounds.[4][5]

Workflow for HPLC Analysis of this compound

Caption: Workflow for HPLC analysis of this compound.

Experimental Protocol: Purity Determination by RP-HPLC

This protocol is a general method adaptable for purity analysis of this compound.

-

Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV detector.[6]

-

Sample Preparation:

-

Accurately weigh and dissolve an appropriate amount of this compound in the diluent to obtain a final concentration of approximately 1-2 mg/mL.[4][6]

-

Diluent: A mixture of acetonitrile (B52724) and water (1:1 v/v) is often suitable.[6]

-

Filter the solution through a 0.45 µm nylon or PTFE syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: A C18 column, such as YMC-Pack ODS-AQ (150 x 4.6 mm, 3 µm), is recommended for good retention of polar compounds.[6]

-

Mobile Phase:

-

Elution: A gradient elution is typically used to separate impurities with different polarities. For example:

-

Start with 5% B for 5 min.

-

Increase to 90% B over 9 min.

-

Hold at 90% B for 1.5 min.

-

Return to 5% B and equilibrate for 4.5 min.[6]

-

-

Flow Rate: 1.0 mL/min.[6]

-

Column Temperature: 35 °C.[6]

-

Injection Volume: 1-5 µL.[6]

-

Detection: UV at 275 nm or a suitable wavelength determined by UV scan.[8]

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time compared to a reference standard.

-

Calculate the area percentage of the main peak to determine the purity.

-

Quantify impurities using a reference standard if available.

-

Quantitative Data Summary: HPLC Methods

| Parameter | Method 1[6] | Method 2[7] | Method 3[8] |

| Column | YMC-Pack ODS-AQ (150x4.6mm, 3µm) | Newcrom R1 | Chromni™ (4.6x150mm, 3µm) |

| Mobile Phase A | 0.05% H₃PO₄ in H₂O | Water with Phosphoric Acid | 10mM Ammonium Formate |

| Mobile Phase B | Methanol | Acetonitrile | Acetonitrile (70%) |

| Elution Type | Gradient | Isocratic | Isocratic |

| Flow Rate | 1.0 mL/min | Not Specified | 1.0 mL/min |